

DMF as a Solvent: Properties and Synthesis Challenges

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Compound Focus: 5,7-Dimethoxyflavone

CAS No.: 21392-57-4

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DMF is a dipolar aprotic solvent widely used in solvothermal synthesis and the preparation of metal-organic frameworks (MOFs) and coordination polymers due to its excellent solvation properties [1]. The table below summarizes key aspects and a common synthesis challenge.

Aspect	Description & Role in Experiments
Primary Use	Common solvent in metal-organic framework (MOF) synthesis and solvothermal reactions [1].
Key Property	Lewis base with well-explored coordination chemistry; miscible with water and other solvents [1].
Solvent Mixtures	Frequently used in mixtures with water or alcohols. Solvent composition variation can lead to different products [1].
Common Challenge	Hydrolysis Decomposition: DMF can hydrolyze under strong acidic conditions, generating formic acid, which can impact reactions [2].

DMF: Health, Safety, and Handling

DMF is toxic, and exposure can lead to serious health issues, primarily through inhalation and skin absorption [3]. Adherence to strict safety protocols is non-negotiable.

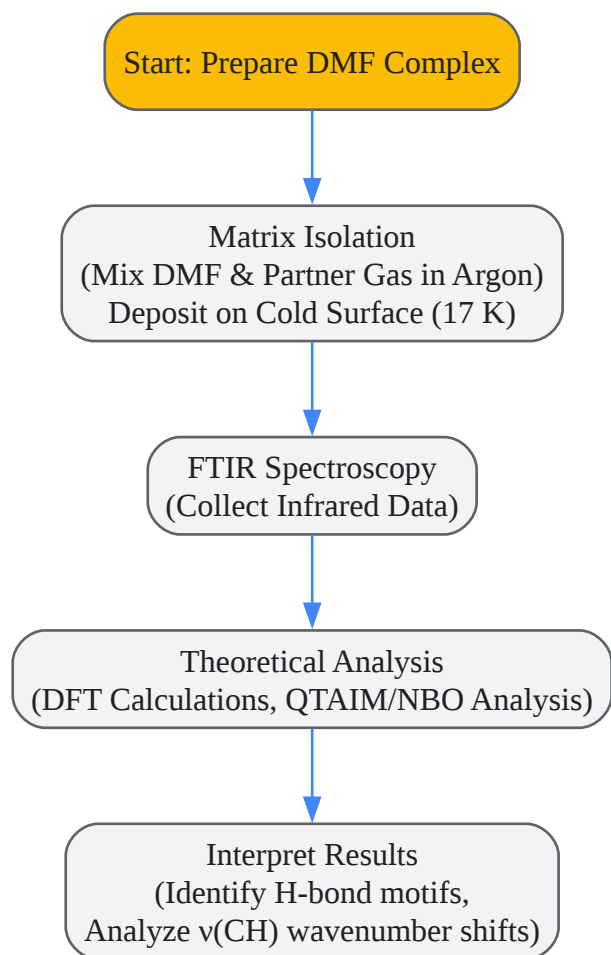
Hazard Type	Effects & Consequences	At-Risk Exposure
Hepatotoxicity	Can cause liver injury, hepatitis, fibrosis, and, in severe cases, acute hepatic failure [3].	Occupational exposure in chemical industry (e.g., synthetic leather production) [3].
Other Effects	Gastric irritation, skin eruptions [3].	Poor workplace ventilation, lack of personal protective equipment (PPE) [3].

Safety Protocols & Best Practices:

- **Engineering Controls:** Ensure laboratories and workspaces are **well-ventilated** to prevent vapor accumulation. The air concentration of DMF should be monitored and kept well below national safety standards [3].
- **Personal Protective Equipment (PPE):** Always wear appropriate gloves, lab coats, and safety goggles to prevent **skin contact and inhalation**.
- **Health Monitoring:** Be aware that genetic factors (like GSTM1-null genotype) may increase susceptibility to DMF-induced liver damage [3]. Seek immediate medical attention if symptoms like fatigue, nausea, abdominal distention, or jaundice appear after exposure.

Analytical and Characterization Techniques

Understanding DMF's behavior in mixtures and its interactions is crucial for troubleshooting. The following diagram illustrates the experimental workflow for characterizing DMF complexes using infrared spectroscopy.



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- **Infrared Spectroscopy:** IR matrix isolation studies are powerful for probing DMF's intermolecular interactions (e.g., with water, ammonia, CO₂). A key indicator is the blue shift (increase in wavenumber) of the C-H stretching vibration ($\nu(\text{CH})$) when DMF forms complexes [4].
- **Computational Guidance:** For complex reactions like DMF hydrolysis, computational tools (e.g., ChemSPX) can help efficiently map the reaction parameter space (temperature, concentration, catalysts) to predict and optimize outcomes, reducing experimental trial and error [2].

Regulatory Considerations for Drug Master Files (DMFs)

For professionals in drug development, a "DMF" more commonly refers to a **Drug Master File**, a submission to the FDA containing confidential information about facilities, processes, or components used in drug manufacturing [5]. The table below lists common submission challenges.

Common Challenge	Description & Impact
Incomplete Information	Missing critical data on manufacturing processes, stability, or impurity profiles can delay regulatory review and drug approval [5].
Non-Compliant Formatting	Failure to adhere to the Common Technical Document (CTD) structure can hinder the reviewer's ability to navigate the submission [5].
Inadequate Impurity Control	Lack of proper identification, qualification, and justification for impurity limits is a major regulatory hurdle [5].
Failure to Maintain/Update	Not submitting required annual reports or failing to respond thoroughly to deficiency letters from agencies [5].

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